Amrubicin

Übersicht

Beschreibung

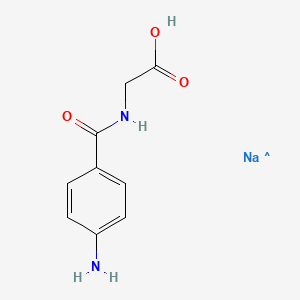

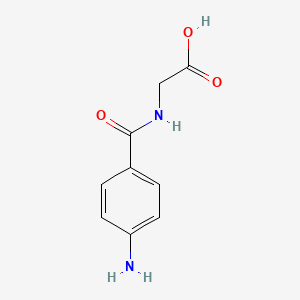

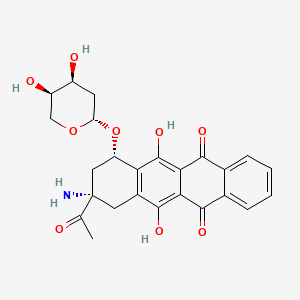

Amrubicin ist ein synthetisches Anthracyclin der dritten Generation, das hauptsächlich zur Behandlung von Lungenkrebs, insbesondere kleinzelligem Lungenkrebs, eingesetzt wird. Es wurde erstmals im Jahr 2002 in Japan zugelassen und wird unter dem Markennamen Calsed vertrieben. This compound wirkt durch Hemmung der Topoisomerase II, einem Enzym, das für die DNA-Replikation und -Reparatur unerlässlich ist .

Herstellungsmethoden

This compound wird durch ein semisynthetisches Verfahren synthetisiert, das traditionelle chemische Syntheseschritte mit biosynthetischen Schritten kombiniert. Das Ausgangsmaterial ist typischerweise eine Anthracyclinverbindung wie ε-Rhodomycinon oder Daunomycinon. Der Syntheseweg umfasst eine Glykosylierungsreaktion, bei der ein Algycon von this compound glykosyliert wird, um das Endprodukt zu erhalten .

Wissenschaftliche Forschungsanwendungen

Amrubicin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Anthracyclinchemie verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und DNA-Interaktionen untersucht.

Medizin: Wird hauptsächlich zur Behandlung von kleinzelligem Lungenkrebs eingesetzt und hat sich als wirksam bei der Behandlung anderer Krebsarten wie Blasen- und Magenkrebs erwiesen.

Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung neuer Krebsmedikamente eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Topoisomerase II hemmt. Dieses Enzym ist für die Verwaltung der DNA-Topologie während der Replikation und Transkription verantwortlich. Durch Stabilisierung des DNA-Topoisomerase-II-Komplexes verhindert this compound die Re-Ligierung von DNA-Strängen, was zu Doppelstrangbrüchen in der DNA und letztendlich zum Zelltod führt. Der aktive Metabolit, Amrubicinol, ist in diesem Mechanismus noch potenter .

Wirkmechanismus

Target of Action

Amrubicin is a third-generation synthetic anthracycline . Its primary target is DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription .

Mode of Action

This compound interacts with its target, DNA topoisomerase II, by forming complexes with DNA via intercalation between base pairs . It inhibits the enzyme’s activity by stabilizing the DNA-topoisomerase II complex, which prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II catalyzes . This interaction results in double-stranded DNA breaks .

Biochemical Pathways

This compound is converted enzymatically to its C-13 hydroxy metabolite, amrubicinol . This conversion is a major pathway of anthracycline metabolism and involves the reduction of the C-13 carbonyl group to a hydroxyl group by carbonyl reductase . Amrubicinol is the active form of the drug and its cytotoxic activity is 10–100 times that of this compound .

Pharmacokinetics

This compound is administered intravenously at doses of 30, 35, or 40 mg/m² on three consecutive days every 3 weeks . The area under the plasma concentration versus time curve (AUC) for this compound and that for amrubicinol increases with the this compound dose . The clearance of amrubicinol is significantly correlated with grade 4 neutropenia . Urinary excretion of this compound and amrubicinol after ingestion of this compound accounts for 2.7% to 19.6% of the administered dose .

Result of Action

This compound promotes cell growth inhibition by stabilizing protein-DNA complexes followed by double-stranded DNA breaks . This leads to DNA damage, G2-M cell cycle arrest, and apoptosis in both doxorubicin-sensitive and doxorubicin-resistant lines . Several classes of genes are significantly and uniquely regulated following this compound treatment .

Action Environment

The action of this compound is influenced by the tumor microenvironment. Its efficacy is retained in doxorubicin-resistant tumor cell lines and several drug-resistant human ovarian and breast tumor explants . The cellular retention of this compound is likely a result of rapid influx due to its high intrinsic permeability and lipophilic properties . This may explain why this compound overcomes pleiotropic drug resistance .

Biochemische Analyse

Biochemical Properties

Amrubicin is a 9-aminoanthracycline derivative that promotes cell growth inhibition by stabilizing protein-DNA complexes, leading to double-stranded DNA breaks mediated by the topoisomerase-II enzyme . This compound interacts with various biomolecules, including topoisomerase II, which it inhibits by stabilizing the DNA-topoisomerase II complex . This interaction prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes, thereby disrupting DNA replication and transcription .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It induces DNA damage, G2-M cell cycle arrest, and apoptosis in both doxorubicin-sensitive and doxorubicin-resistant cell lines . The compound’s ability to overcome typical anthracycline resistance mechanisms makes it particularly effective in treating resistant tumors . This compound influences cell signaling pathways, gene expression, and cellular metabolism by inducing DNA damage and disrupting the cell cycle .

Molecular Mechanism

At the molecular level, this compound forms complexes with DNA via intercalation between base pairs and inhibits topoisomerase II enzyme activity . This inhibition stabilizes the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and leading to double-stranded breaks . These breaks trigger cell cycle arrest and apoptosis, contributing to the compound’s antimitotic and cytotoxic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is enzymatically converted to its C-13 hydroxy metabolite, amrubicinol, which has cytotoxic activity 10-100 times that of this compound . The stability and degradation of this compound and its metabolites are crucial for its long-term effects on cellular function . Studies have shown that this compound can cause neutropenia and other toxicities over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, a single intravenous injection of this compound caused dose-dependent weight loss, ataxia, myelosuppression, and hair loss . The maximum tolerated dose was estimated to be 25 mg/kg . Higher doses resulted in increased toxicity, highlighting the importance of dosage optimization in therapeutic settings .

Metabolic Pathways

This compound is metabolized primarily by reduction of the C-13 carbonyl group to a hydroxyl group, forming amrubicinol . This conversion is mediated by enzymes such as nicotinamide adenine dinucleotide phosphate-quinone oxidoreductase . Amrubicinol exhibits significantly higher cytotoxic activity compared to its parent compound, contributing to the overall antitumor effects of this compound .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are influenced by its high intrinsic permeability and lipophilic properties . The compound is a weak P-glycoprotein substrate, and its retention is not solely modulated by P-glycoprotein in resistant cell lines . This characteristic allows this compound to overcome pleiotropic drug resistance and achieve effective intracellular concentrations .

Subcellular Localization

This compound shows decreased DNA intercalation compared to doxorubicin, which likely influences its intracellular distribution . Approximately 20% of this compound is distributed into the nucleus of P388 cells, compared to 80% for doxorubicin . This distribution pattern affects the compound’s activity and function within specific cellular compartments .

Vorbereitungsmethoden

Amrubicin is synthesized through a semi-synthetic method that combines traditional chemical synthetic steps with biosynthetic steps. The starting material is typically an anthracycline compound such as ε-rhodomycinone or daunomycinone. The synthetic pathway includes a glycosylation reaction where an algycon of this compound is glycosylated to produce the final product .

Analyse Chemischer Reaktionen

Amrubicin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Verbindung wird zu ihrem aktiven Metaboliten, Amrubicinol, reduziert, der deutlich potenter ist.

Substitution: Verschiedene Substituenten können an das Amrubicinmolekül addiert werden, um Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Amrubicinol und andere Derivate .

Vergleich Mit ähnlichen Verbindungen

Amrubicin wird oft mit anderen Anthracyclinen wie Doxorubicin und Epirubicin verglichen. Während alle diese Verbindungen die Topoisomerase II hemmen, besitzt this compound eine einzigartige Struktur, die eine 9-Aminogruppe und eine einfache Zuckerkomponente umfasst. Diese Struktur führt im Vergleich zu Doxorubicin zu einer verringerten DNA-Interkalation, was seine intrazelluläre Verteilung beeinflusst und seine Kardiotoxizität reduziert. Ähnliche Verbindungen sind:

- Doxorubicin

- Epirubicin

- Idarubicin

- Etoposide (obwohl es kein Anthracyclin ist, hemmt es auch die Topoisomerase II und wird oft mit this compound verglichen) .

Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung in der Krebsbehandlung, insbesondere für Patienten, die gegenüber anderen Anthracyclinen resistent sind.

Eigenschaften

IUPAC Name |

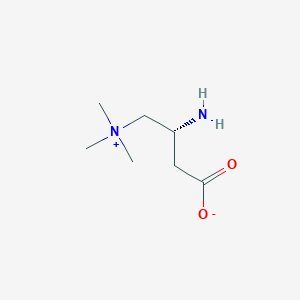

9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZITPJGSQKZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869526 | |

| Record name | Amrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110267-81-7 | |

| Record name | Amrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Amrubicin and how does it differ from other anthracyclines?

A: this compound [(7S,9S)-9-acetyl-9-amino-7-[(2-deoxy-β-d-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-napthacenedione hydrochloride] is a fully synthetic, third-generation anthracycline that acts as a potent topoisomerase II inhibitor. [] Unlike other clinically used anthracyclines, which are produced by fermentation or semi-synthesis, this compound is completely synthetic. [] Structurally, it is distinguished by an amino group at the 9-position and a unique sugar moiety. [] A key advantage of this compound is its reduced cardiotoxicity compared to other anthracyclines like doxorubicin. [, ]

Q2: How does this compound interact with its target and what are the downstream effects?

A: this compound, along with its active metabolite Amrubicinol, exerts its cytotoxic effects by stabilizing a topoisomerase II-mediated cleavable complex. [, ] This stabilization leads to the formation of DNA-protein complexes and double-strand DNA breaks, ultimately inhibiting DNA transcription and replication. [, ] These events ultimately trigger cell cycle arrest and apoptosis in cancer cells. [, ]

Q3: What is Amrubicinol and what is its role in the activity of this compound?

A: Amrubicinol is the C-13 hydroxy metabolite of this compound, formed through enzymatic conversion. [, ] It exhibits significantly higher cytotoxicity than this compound, ranging from 5 to 200 times more potent in various studies. [, , ] Amrubicinol plays a crucial role in the antitumor activity of this compound, as it achieves higher concentrations in tumor tissues compared to normal tissues. [, ]

Q4: Does the presence of cisplatin affect the metabolism of this compound and Amrubicinol?

A: In vitro studies where human liver microsomes and cytosol were pre-incubated with cisplatin showed no significant alteration in the metabolic rates of both this compound and Amrubicinol. [] This suggests that cisplatin does not appear to interfere with the metabolic pathways of these two compounds. []

Q5: What are the known mechanisms of resistance to this compound?

A: One identified mechanism of resistance involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] NQO1 metabolizes Amrubicinol into an inactive compound, and its expression level correlates inversely with Amrubicinol cytotoxicity. [] Cell lines with higher NQO1 expression exhibit greater resistance to Amrubicinol. [] This suggests that NQO1 levels could potentially serve as a predictive biomarker for this compound response. []

Q6: What is the role of the C609T polymorphism in NQO1 in this compound resistance?

A: Studies have shown that cell lines homozygous for the NQO1 609T allele display significantly lower NQO1 protein expression and heightened sensitivity to Amrubicinol compared to those with other genotypes. [] This suggests that the C609T single-nucleotide polymorphism in the NQO1 gene could be a potential predictive biomarker for response to this compound treatment. []

Q7: How does this compound compare to other chemotherapeutic agents in terms of efficacy?

A: In vitro studies have demonstrated that this compound, in combination with Akt-suppressing agents such as LY294002, gefitinib, and erlotinib, exhibits synergistic growth inhibition in K-ras mutation-harboring lung adenocarcinoma cells. [] This synergistic effect was not observed with other chemotherapeutic agents like cisplatin, pemetrexed, or paclitaxel. []

Q8: What are the potential benefits of combining this compound with EGFR tyrosine kinase inhibitors (EGFR-TKIs)?

A: Research suggests that combining this compound with EGFR-TKIs like gefitinib and erlotinib could be a promising treatment strategy for lung cancer with wild-type EGFR and K-ras mutations. [] EGFR-TKIs suppress Akt activity at clinically achievable concentrations and demonstrate synergistic effects when combined with this compound in K-ras mutated cells. []

Q9: Are there any clinical trial data supporting the efficacy of this compound in cancer treatment?

A9: Yes, numerous clinical trials have explored the efficacy and safety of this compound in various cancer types.

- Metastatic Breast Cancer (MBC): A phase I/II trial investigating this compound as second- or third-line therapy for HER2-negative MBC reported an overall response rate of 21% and a median progression-free survival of 4 months. [] The study also found that the treatment was generally well tolerated, with myelosuppression being the most common grade 3/4 toxicity. []

Q10: What are the common side effects and toxicities associated with this compound?

A: The primary toxicity associated with this compound is myelosuppression, particularly neutropenia. [, , , , , , , , ] Other hematological toxicities include leukopenia, anemia, and thrombocytopenia. [, , , , , , , ] Non-hematological side effects can include anorexia, asthenia, hyponatremia, and nausea. [] Importantly, unlike other anthracyclines, this compound exhibits minimal cardiotoxicity in clinical studies and preclinical models. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Aminoethyl)dithio]propionic Acid](/img/structure/B1664882.png)